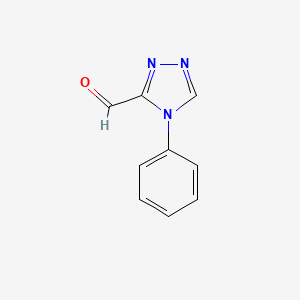

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

It’s worth noting that triazole derivatives are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .

Biochemical Pathways

Compounds containing triazole scaffolds are known to exhibit a broad spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Triazole derivatives are generally known for their slow metabolic rate and oral bioavailability .

Result of Action

Triazole derivatives are known for their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

It’s worth noting that the performance of certain triazole derivatives in organic light-emitting diodes (oleds) can be facilitated by the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group .

Biochemical Analysis

Biochemical Properties

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, thereby affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also interact with DNA and RNA, leading to changes in gene expression and protein synthesis. Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, which play critical roles in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with formylhydrazine, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of commercially available starting materials like 3-dimethylaminoacrolein and phenyl azide, followed by cyclization and oxidation steps .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid.

Reduction: 4-phenyl-4H-1,2,4-triazole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

- 4-phenyl-4H-1,2,4-triazole-3-thiol

- 4-phenyl-4H-1,2,4-triazole-3-methanol

- 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid

Uniqueness

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions. This versatility makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Properties

IUPAC Name |

4-phenyl-1,2,4-triazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBTXPBQRIDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.